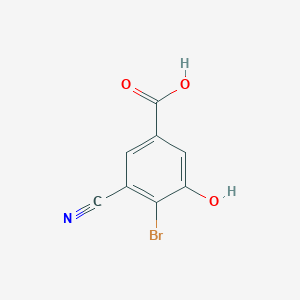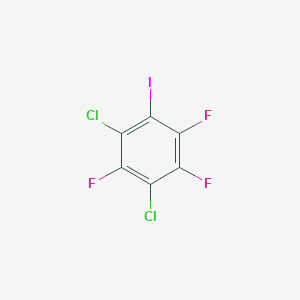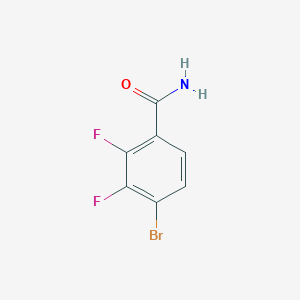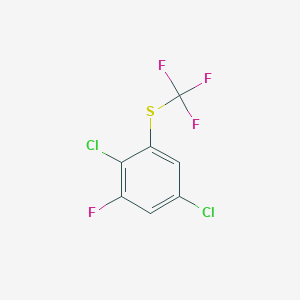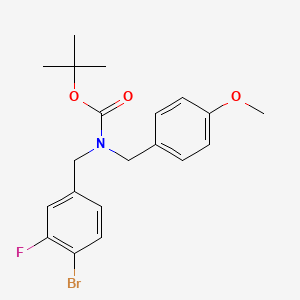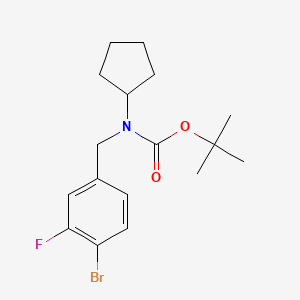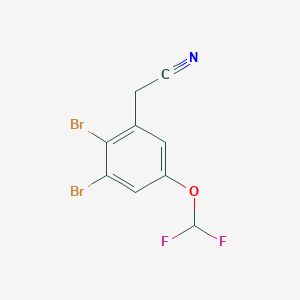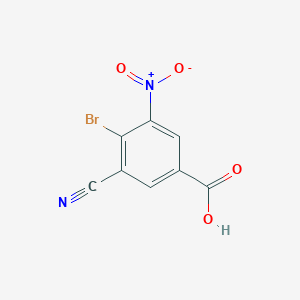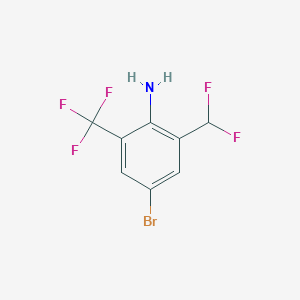
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
The compound “4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline” is an organic compound that contains a bromine atom, two fluorine atoms, and an amino group attached to a benzene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms. The bromine and fluorine atoms, along with the amino group, would be attached to this ring. The exact spatial arrangement of these atoms would depend on the specific positions they occupy on the benzene ring .Chemical Reactions Analysis
The presence of the bromine atom and the amino group in the compound suggests that it could participate in various types of chemical reactions. For example, the bromine atom could be replaced by other groups in a substitution reaction, or the amino group could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the amino group. For example, the compound is likely to have a relatively high molecular weight due to the presence of the bromine atom, and the electronegativity of the fluorine atoms could affect its polarity .Applications De Recherche Scientifique
Vibrational Analysis and NLO Materials
- Potentially Useful to NLO Materials : The vibrational analysis of compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, like 4-bromo-3-(trifluoromethyl)aniline, was studied. The research focused on their potential as nonlinear optical (NLO) materials. They examined the effects of substituents on the vibrational spectra and conducted theoretical density functional theory computations (Revathi et al., 2017).
Synthesis and Structural Elaboration
- Selective and Efficient Structural Elaboration : A study detailed the acid-catalyzed cyclization-condensation between anilines and derivatives to form compounds like 4-bromo-2-(trifluoromethyl)quinolines. These compounds underwent further transformations, indicating their versatility in organic synthesis (Marull & Schlosser, 2003).
Spectroscopic Investigation
- FTIR and FTRaman Spectroscopic Investigation : The study on 2-bromo-4-methylaniline, a compound structurally similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, used spectroscopic techniques to understand its molecular geometry and vibrational frequencies. This study provides insights into the potential analytical applications of similar aniline derivatives (Ramalingam et al., 2010).
Synthesis of Derivatives
- Synthesis of Isatin Derivatives : This research focused on synthesizing a range of isatin derivatives, including those with bromo- and trifluoromethyl groups, from m-substituted aniline. This indicates the role of compounds like 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline in synthesizing complex organic molecules (Zhenmin, 2008).
Application in Synthesis and Catalysis
- Pd-catalyzed Coupling of Arylamines : A study on the palladium-catalyzed coupling of arylamines with compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline demonstrates their utility in creating complex molecules and exploring novel synthetic pathways (Kino et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDIMFZPLHPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



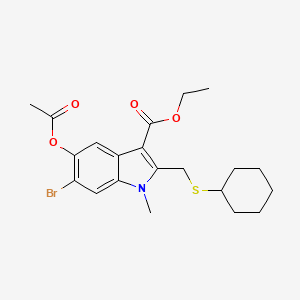
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)

